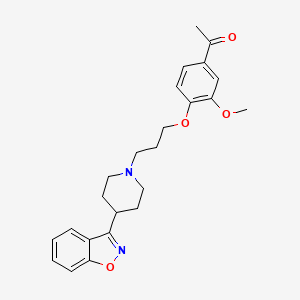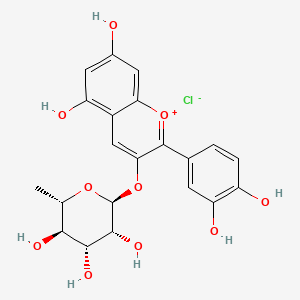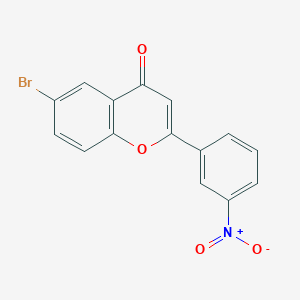
6-Brom-3'-Nitroflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3’-nitroflavone is a synthetic flavonoid compound known for its high affinity for benzodiazepine receptors. It is a derivative of flavone, a class of compounds widely distributed in the plant kingdom and known for their significant pharmaceutical, biocidal, and antioxidant activities . This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in the management of neuropathic pain .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound in studying the reactivity of flavonoids and their derivatives.
Biology: Investigated for its interactions with benzodiazepine receptors and its effects on the central nervous system.
Industry: Utilized in the development of new pharmaceuticals and as a biochemical tool in proteomics research.
Wirkmechanismus
Target of Action
6-Bromo-3’-nitroflavone is a synthetic flavone derivative that selectively recognizes benzodiazepine receptors . These receptors are primarily found in the central nervous system and play a crucial role in mediating the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).
Mode of Action
6-Bromo-3’-nitroflavone interacts with benzodiazepine receptors and modulates their activity. It has been demonstrated as a partial agonist at these receptors
Biochemical Pathways
The primary biochemical pathway affected by 6-Bromo-3’-nitroflavone is the GABAergic system . By acting on benzodiazepine receptors, it modulates the activity of GABA, an inhibitory neurotransmitter. This can lead to changes in neuronal excitability and neurotransmission.
Result of Action
The modulation of benzodiazepine receptors by 6-Bromo-3’-nitroflavone can lead to various molecular and cellular effects. For instance, it has been associated with anxiolytic-like effects , suggesting it may reduce anxiety and exert calming effects.
Biochemische Analyse
Biochemical Properties
6-Bromo-3’-nitroflavone plays a crucial role in biochemical reactions by interacting with various biomolecules. It has a high affinity for benzodiazepine receptors, particularly the GABA(A) receptor’s benzodiazepine binding site. This interaction is characterized by the inhibition of [3H]flunitrazepam binding, with Ki values ranging from 10 to 50 nM in different brain regions . Unlike classical benzodiazepines, 6-Bromo-3’-nitroflavone does not exhibit anticonvulsant, anxiolytic, myorelaxant, sedative, amnestic, or motor incoordination effects .
Cellular Effects
6-Bromo-3’-nitroflavone influences various cellular processes, particularly in the central nervous system. It exhibits anxiolytic-like effects when administered intraperitoneally in mice, with doses ranging from 0.01 to 0.3 mg/kg . This compound does not produce myorelaxant effects and does not cause anterograde amnesia, unlike diazepam . Additionally, 6-Bromo-3’-nitroflavone has mild anticonvulsant activity and induces sedative-depressant actions only at significantly higher doses .
Molecular Mechanism
The molecular mechanism of 6-Bromo-3’-nitroflavone involves its interaction with the benzodiazepine binding site of the GABA(A) receptor. This interaction results in the modulation of GABA-stimulated chloride influx, albeit to a lesser extent than diazepam . The compound behaves as a partial agonist of the benzodiazepine receptors, which explains its anxiolytic-like effects without the typical side effects associated with classical benzodiazepines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-3’-nitroflavone have been observed over time. The compound exhibits stability and does not degrade rapidly, maintaining its pharmacological properties during experiments . Long-term studies have shown that it does not induce tolerance or dependence, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of 6-Bromo-3’-nitroflavone vary with different dosages in animal models. At low doses (0.01-0.3 mg/kg), it exhibits anxiolytic-like effects without significant side effects . At higher doses, it can induce mild anticonvulsant activity and sedative-depressant actions . Toxic or adverse effects have not been reported at therapeutic doses, indicating a favorable safety profile .
Metabolic Pathways
6-Bromo-3’-nitroflavone is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve oxidation, reduction, and conjugation processes, leading to the formation of metabolites that are excreted via the kidneys .
Transport and Distribution
Within cells and tissues, 6-Bromo-3’-nitroflavone is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its localization to target sites, particularly in the central nervous system . The compound accumulates in brain tissues, where it exerts its pharmacological effects .
Subcellular Localization
6-Bromo-3’-nitroflavone is localized primarily in the cytoplasm and membrane-bound organelles within cells . It does not exhibit specific targeting signals or post-translational modifications that direct it to particular subcellular compartments . Its presence in the cytoplasm allows it to interact with its target receptors and exert its pharmacological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3’-nitroflavone typically involves the bromination and nitration of flavone derivatives. One common method includes the bromination of 3’-nitroflavone using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 6-position .
Industrial Production Methods: While specific industrial production methods for 6-Bromo-3’-nitroflavone are not extensively documented, the general approach involves large-scale bromination and nitration reactions. These processes are optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-3’-nitroflavone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation, particularly at the flavone core.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium carbonate in solvents such as methanol or ethanol.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Derivatives with different substituents replacing the bromine or nitro groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized flavone derivatives with altered functional groups.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-3’-nitroflavone: Acts as an antagonist at benzodiazepine receptors.
6-Bromoflavone: Functions as a full agonist at benzodiazepine receptors.
Comparison: 6-Bromo-3’-nitroflavone is unique due to its partial agonist activity at benzodiazepine receptors, which distinguishes it from other similar compounds like 6-Chloro-3’-nitroflavone (antagonist) and 6-Bromoflavone (full agonist). This partial agonist activity allows for a more balanced modulation of GABAergic activity, potentially reducing the risk of side effects associated with full agonists .
Eigenschaften
IUPAC Name |
6-bromo-2-(3-nitrophenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrNO4/c16-10-4-5-14-12(7-10)13(18)8-15(21-14)9-2-1-3-11(6-9)17(19)20/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHSQMSRIWZULE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)C3=C(O2)C=CC(=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does 6-Bromo-3′-nitroflavone interact with its target and what are the downstream effects?
A1: 6-Bromo-3′-nitroflavone acts as a high-affinity agonist for benzodiazepine receptors (BDZ-Rs) in the brain [, , ]. While the exact downstream effects are not fully elucidated in the provided research, binding to BDZ-Rs is known to enhance the effects of the inhibitory neurotransmitter GABA, leading to anxiolytic and sedative effects. Research indicates that 6-Bromo-3′-nitroflavone recognizes two distinct populations of cerebral cortical binding sites, suggesting potential for nuanced pharmacological activity [, ].
Q2: What is known about the Structure-Activity Relationship (SAR) of 6-Bromo-3′-nitroflavone?
A2: While specific SAR studies for 6-Bromo-3′-nitroflavone are not detailed in the provided research, the paper highlights the impact of modifications on the flavone core structure []. For instance, substitutions with halogens or nitro groups influence binding affinity and pharmacological profiles. Chrysin and apigenin, naturally occurring flavonoids, show milder anxiolytic properties compared to 6-Bromo-3′-nitroflavone, suggesting the bromine and nitro group substitutions contribute to its enhanced potency []. Further research exploring systematic modifications is needed to fully elucidate the SAR of this compound.
Q3: What evidence exists for the in vivo activity and efficacy of 6-Bromo-3′-nitroflavone?
A3: Though specific in vivo data is not provided in the research excerpts, 6-Bromo-3′-nitroflavone is described as an active compound in vivo []. It demonstrates anxiolytic effects with a wider separation between anxiolytic and sedative doses compared to diazepam, suggesting a potentially improved pharmacological selectivity []. Further in vivo studies would be necessary to fully characterize its efficacy, pharmacokinetics, and safety profile.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

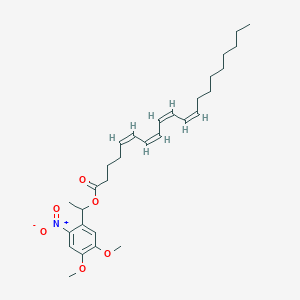
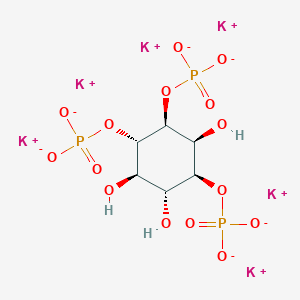
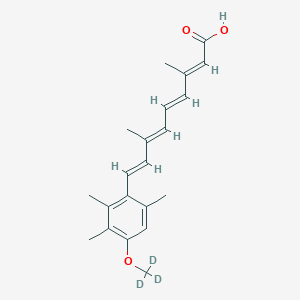

![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)](/img/structure/B1146032.png)

